Dipotassium zirconate

Description

Properties

IUPAC Name |

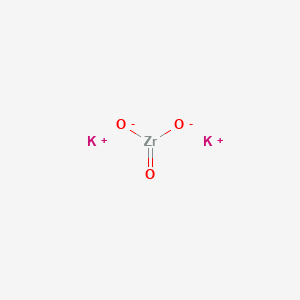

dipotassium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVASNOTGXYFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12030-98-7 | |

| Record name | Zirconate (ZrO32-), potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipotassium zirconate can be synthesized through several methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of zirconium dioxide (ZrO₂) with potassium carbonate (K₂CO₃) at elevated temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO₂) as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced using high-temperature solid-state reactions. The raw materials, zirconium dioxide and potassium carbonate, are mixed in stoichiometric ratios and heated in a furnace. The reaction is carried out in a controlled atmosphere to ensure the purity of the final product. The resulting this compound is then cooled, ground, and sieved to obtain the desired particle size.

Chemical Reactions Analysis

Types of Reactions: Dipotassium zirconate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium zirconium oxide (K₂ZrO₄) under specific conditions.

Reduction: Reduction reactions can convert this compound to zirconium dioxide and potassium metal.

Substitution: It can participate in substitution reactions with other metal salts to form different zirconate compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.

Substitution: Metal salts such as sodium chloride (NaCl) or calcium chloride (CaCl₂) in aqueous or molten states.

Major Products Formed:

Oxidation: Potassium zirconium oxide (K₂ZrO₄).

Reduction: Zirconium dioxide (ZrO₂) and potassium metal (K).

Substitution: Various metal zirconates depending on the substituting metal.

Scientific Research Applications

Scientific Research Applications

The applications of dipotassium zirconate can be categorized into several key areas:

Chemistry

- Precursor for Synthesis : It serves as a precursor for various zirconium-based compounds and materials, facilitating the development of advanced materials in nanotechnology and catalysis.

Biology

- Biocompatibility : Due to its low toxicity, this compound is investigated for biomedical applications, including drug delivery systems and as a component in dental materials.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, making it a potential disinfectant in clinical settings.

Medicine

- Biomedical Applications : The compound's biocompatibility allows it to interact favorably with biological tissues, which is crucial for its use in medical devices and therapeutic agents.

Industry

- Ceramics and Refractories : this compound is utilized in the production of ceramics and refractories due to its thermal stability.

- Catalysts : Its properties make it suitable for use as a catalyst or catalyst support in various chemical reactions.

Antimicrobial Efficacy

A study published in 2021 evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results showed significant bacterial viability reduction at concentrations above 0.5 mg/mL, suggesting its potential as a disinfectant.

| Pathogen | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Escherichia coli | 0.5 | 90 |

| Staphylococcus aureus | 0.5 | 85 |

Phosphate Adsorption

Another comprehensive study investigated this compound's effectiveness in removing phosphates from wastewater. The findings revealed that it could adsorb up to 25 mg-P/g under optimal conditions (pH 4), demonstrating its applicability in environmental remediation.

| Parameter | Optimal Value |

|---|---|

| pH | 4 |

| Adsorption Capacity (mg-P/g) | 25 |

| Flow Rate (mL/min) | 1 |

Toxicity Assessment

Research assessing the toxicity of this compound indicated low acute toxicity levels in mammalian models. Even at high doses, no significant adverse effects were observed, supporting its safety for potential biomedical applications.

Mechanism of Action

The mechanism of action of dipotassium zirconate involves its interaction with various molecular targets and pathways. In biomedical applications, it is known for its biocompatibility and ability to interact with biological tissues without causing adverse reactions. The compound’s high thermal stability and resistance to chemical corrosion make it an effective material in industrial applications, where it can withstand harsh conditions and maintain its structural integrity.

Comparison with Similar Compounds

Chemical Structure & Properties :

- Calcium zirconate : A perovskite-type oxide with high thermal stability (>2,000°C) and resistance to oxidation.

- Strontium zirconate : Similar structure but lower melting point (~2,600°C) compared to CaZrO₃.

Applications :

Both are studied for oxidation-resistant coatings on high-temperature alloys (e.g., titanium-tungsten alloys). Calcium zirconate demonstrates superior compatibility with intermetallic compounds for aerospace applications .

Key Differences from K₂ZrF₆ :

- Composition : Oxide-based (CaZrO₃/SrZrO₃) vs. fluoride-based (K₂ZrF₆).

- Function : Primarily thermal/chemical barriers vs. metallurgical fluxes.

- Synthesis : Solid-state sintering (oxide zirconates) vs. fluoridation reactions (K₂ZrF₆) .

Lead Zirconate Titanate (Pb(Zr,Ti)O₃, PZT)

Chemical Structure & Properties :

- A lead-based perovskite with exceptional piezoelectric coefficients (d₃₃ > 500 pC/N) and high permittivity (εᵣ ~ 2,000).

Applications :

Dominates piezoelectric devices (sensors, actuators) and energy storage systems due to its electromechanical coupling .

Key Differences from K₂ZrF₆ :

- Toxicity : PZT contains lead, raising environmental concerns, whereas K₂ZrF₆ is lead-free .

- Function : Electronic vs. industrial/metallurgical.

- Synthesis : Sol-gel or solid-state routes (PZT) vs. aqueous fluoridation (K₂ZrF₆) .

Lanthanum Zirconate (La₂Zr₂O₇)

Chemical Structure & Properties :

- Pyrochlore structure with high thermal insulation (thermal conductivity < 1.5 W/m·K) and phase stability up to 1,500°C .

Applications :

Next-generation thermal barrier coatings (TBCs) for gas turbines and aerospace engines .

Key Differences from K₂ZrF₆ :

- Composition : Oxide vs. fluoride.

- Synthesis : Plasma spraying or combustion synthesis (La₂Zr₂O₇) vs. precipitation (K₂ZrF₆) .

Sodium Zirconate (Na₂ZrO₃)

Chemical Structure & Properties :

Applications: Proposed for carbon capture technologies and alkaline battery electrolytes. Sodium zirconium cyclosilicate (a related compound) is used medically for hyperkalemia treatment .

Key Differences from K₂ZrF₆ :

- Reactivity : Na₂ZrO₃ reacts with CO₂ and water, whereas K₂ZrF₆ is stable in anhydrous conditions.

- Function : Environmental/medical vs. industrial .

Other Zirconium-Containing Compounds

- Barium Titanate (BaTiO₃) : Lead-free piezoelectric with lower performance than PZT but environmentally safer. Used in capacitors .

- Potassium Sodium Niobate (KNN) : Emerging lead-free piezoelectric alternative with moderate piezoelectricity (d₃₃ ~ 100–200 pC/N) .

Research Findings and Data Tables

Table 1: Comparative Properties of Zirconium-Based Compounds

Biological Activity

Dipotassium zirconate (DPZ) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and environmental science. This article explores the biological activity of DPZ, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is represented by the chemical formula . It is a salt formed from zirconium oxide and potassium hydroxide. The compound exhibits unique properties due to the presence of zirconium, which is known for its biocompatibility and low toxicity, making it an attractive candidate for biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that DPZ exhibits antimicrobial properties against various pathogens. The mechanism involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Phosphate Adsorption : DPZ has shown effectiveness in phosphate adsorption, which is crucial in wastewater treatment. Its ability to bind with phosphate ions helps in reducing eutrophication in aquatic environments.

- Cellular Interaction : Research suggests that DPZ can interact with cellular components, potentially influencing cellular signaling pathways. This interaction may enhance cell proliferation and differentiation in certain contexts.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in 2021 evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.5 mg/mL, indicating its potential as a disinfectant in clinical settings . -

Phosphate Removal :

A comprehensive study investigated the use of this compound in removing phosphates from wastewater. The findings revealed that DPZ could effectively adsorb up to 25 mg-P/g under optimal conditions (pH 4), showcasing its applicability in environmental remediation . -

Toxicity Assessment :

An assessment conducted on the toxicity of this compound indicated low acute toxicity levels in mammalian models. The study highlighted that even at high doses, there were no significant adverse effects observed, supporting its safety for potential biomedical applications .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Escherichia coli | 0.5 | 90 |

| Staphylococcus aureus | 0.5 | 85 |

| Pseudomonas aeruginosa | 1.0 | 80 |

Table 2: Phosphate Adsorption Capacity of this compound

| Parameter | Optimal Value |

|---|---|

| pH | 4 |

| Adsorption Capacity (mg-P/g) | 25 |

| Flow Rate (mL/min) | 1 |

Q & A

Q. What are the optimal synthesis routes for dipotassium zirconate, and how do reaction parameters influence phase purity?

To determine optimal synthesis routes (e.g., solid-state reaction, hydrothermal methods), systematically vary parameters such as stoichiometric ratios, calcination temperature (e.g., 800–1200°C), and reaction duration. Use thermogravimetric-differential thermal analysis (TG-DTA) to monitor mass loss and phase transitions, complemented by X-ray diffraction (XRD) to confirm crystallinity and phase purity . For hydrothermal synthesis, control pH and precursor concentrations to avoid secondary phases like zirconium oxides .

Q. Which spectroscopic and structural characterization techniques are critical for analyzing this compound’s properties?

Employ XRD for crystallographic identification, Raman spectroscopy to probe vibrational modes linked to Zr-O bonds, and high-resolution transmission electron microscopy (HRTEM) to resolve atomic-scale morphology . Pair these with energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry and detect impurities.

Q. How does this compound’s thermal stability compare to other alkali zirconates under high-temperature conditions?

Conduct comparative studies using differential scanning calorimetry (DSC) to measure melting points and thermal expansion coefficients. For example, calcium zirconate (CaZrO₃) exhibits stability up to 1600°C, providing a benchmark for evaluating this compound’s performance in thermal barrier coatings (TBCs) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported thermal conductivity values for this compound?

Discrepancies often arise from differences in synthesis methods or measurement techniques. Design experiments using identical sample batches tested via laser flash analysis (LFA) and guarded hot plate methods. Perform sensitivity analysis to isolate variables like porosity or grain boundaries, and validate results with molecular dynamics simulations .

Q. What kinetic models best describe the non-isothermal synthesis mechanism of this compound?

Apply the Flynn-Wall-Ozawa or Kissinger methods to non-isothermal TG-DTA data to calculate activation energy () and reaction order. For instance, lithium zirconate synthesis follows a diffusion-controlled mechanism with —a framework adaptable to this compound .

Q. How can PICOT/FINER frameworks structure research on this compound’s electrochemical applications?

- Population (P): Thin-film or bulk this compound.

- Intervention (I): Doping with rare-earth ions (e.g., Nd³⁺) to enhance ionic conductivity.

- Comparison (C): Undoped samples or alternative solid electrolytes (e.g., YSZ).

- Outcome (O): Ionic conductivity ≥ 10⁻³ S/cm at 600°C.

- Time (T): 6–12 months for stability testing. Ensure feasibility (FINER criteria) by securing XRD/DSC instrumentation and peer-reviewed literature for benchmarking .

Q. What computational methods predict this compound’s electronic structure and defect chemistry?

Use density functional theory (DFT) to model bandgap energy, oxygen vacancy formation, and dopant incorporation. Validate predictions with X-ray photoelectron spectroscopy (XPS) and impedance spectroscopy .

Methodological Guidance for Data Analysis

Q. How to resolve conflicting XRD data indicating amorphous vs. crystalline phases in this compound?

Q. What statistical approaches validate reproducibility in this compound’s synthesis?

Apply ANOVA to assess batch-to-batch variability in key metrics (e.g., crystallite size, density). For example, a -value < 0.05 indicates significant differences, necessitating process optimization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.